Bromo-PEG7-azide

PROTAC Targeted Protein Degradation Linker Optimization

Bromo-PEG7-azide (CAS 1056969-61-9) is a heterobifunctional polyethylene glycol (PEG) linker comprising a seven-unit PEG chain terminated with a bromide group at one end and an azide group at the other. With a molecular weight of 458.35 g/mol and the molecular formula C16H32BrN3O7, this compound belongs to the class of PEG-based PROTAC linkers and click chemistry reagents.

Molecular Formula C16H32BrN3O7
Molecular Weight 458.35 g/mol
Cat. No. B11828415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG7-azide
Molecular FormulaC16H32BrN3O7
Molecular Weight458.35 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-]
InChIInChI=1S/C16H32BrN3O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-16H2
InChIKeyLWSHEWKDEYNIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bromo-PEG7-azide: Heterobifunctional PEG7 Linker for Sequential Bioconjugation and PROTAC Synthesis


Bromo-PEG7-azide (CAS 1056969-61-9) is a heterobifunctional polyethylene glycol (PEG) linker comprising a seven-unit PEG chain terminated with a bromide group at one end and an azide group at the other [1]. With a molecular weight of 458.35 g/mol and the molecular formula C16H32BrN3O7, this compound belongs to the class of PEG-based PROTAC linkers and click chemistry reagents . The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-, DBCO-, or BCN-containing molecules . The PEG7 spacer confers enhanced aqueous solubility and reduced non-specific binding relative to alkyl linkers of comparable length, though this represents a class-level characteristic of PEG linkers rather than a feature unique to this specific compound .

Why Bromo-PEG7-azide Cannot Be Arbitrarily Substituted with Other Bromo-PEG-azide Linkers


Substituting Bromo-PEG7-azide with linkers of different PEG chain lengths (e.g., PEG4, PEG6, PEG8) alters the spatial separation between conjugated moieties, which in PROTAC applications directly impacts ternary complex formation and degradation efficiency [1]. Linker length and composition are not passive variables; systematic studies demonstrate that variations of even one or two ethylene glycol units can shift degradation potency by an order of magnitude [2]. Furthermore, the heterobifunctional architecture—bromide at one terminus, azide at the other—enables sequential, orthogonal conjugation that homobifunctional analogs (e.g., Br-PEG7-Br or N3-PEG7-N3) cannot achieve without risking uncontrolled polymerization or crosslinking . The physical state also differs: Bromo-PEG7-azide exists as a liquid at room temperature, whereas longer PEG linkers (MW >600) transition to waxy solids, affecting handling and formulation reproducibility .

Bromo-PEG7-azide Quantitative Differentiation Evidence: Comparative Physicochemical and Functional Data


Bromo-PEG7-azide Linker Length Positioning: PEG7 vs. PEG4 and PEG6 in PROTAC Ternary Complex Optimization

Bromo-PEG7-azide occupies a specific position in the PEG linker length continuum, with seven ethylene glycol units corresponding to a theoretical extended length of approximately 25-27 Å [1]. In PROTAC linker optimization studies, varying PEG subunit count from 2 to 6 produces quantifiable differences in protein degradation efficiency, with PEG6 linkers demonstrating distinct degradation kinetics compared to shorter PEG2 and PEG4 variants [2]. While head-to-head comparative degradation data for Bromo-PEG7-azide versus exact PEG-length analogs in an identical PROTAC construct are not publicly available, the compound's PEG7 length represents a deliberate design choice distinct from commonly employed PEG4 (∼14-16 Å) and PEG6 (∼22-24 Å) linkers, providing an intermediate spatial reach that may be critical when optimizing ternary complex geometry between specific E3 ligase and target protein pairs [3].

PROTAC Targeted Protein Degradation Linker Optimization

Bromo-PEG7-azide Heterobifunctional Reactivity Profile: Orthogonal Conjugation Compared to Homobifunctional Analogs

Bromo-PEG7-azide possesses two chemically orthogonal reactive termini: a bromide group for nucleophilic substitution (SN2) and an azide group for click chemistry (CuAAC or SPAAC) [1]. This heterobifunctionality enables sequential, site-specific conjugation without protecting group strategies . In contrast, homobifunctional analogs such as Br-PEG7-Br (CAS not specified for exact 7-unit variant) or N3-PEG7-N3 present identical reactive groups at both termini, which inherently limits their utility to symmetric crosslinking or requires asymmetric protection/deprotection schemes that reduce yield and increase purification burden . The bromide moiety of Bromo-PEG7-azide serves as an excellent leaving group for substitution with amines, thiols, or hydroxyls, while the azide remains inert under these conditions, enabling a true two-step, one-pot sequential conjugation workflow .

Bioconjugation Click Chemistry Sequential Functionalization

Bromo-PEG7-azide Physical State and Handling Characteristics: Liquid vs. Solid PEG Linkers at Ambient Temperature

Bromo-PEG7-azide (MW 458.35 g/mol) exists as a transparent, colorless to light yellow liquid or oil at room temperature [1]. This physical state is consistent with the known property of PEG derivatives: those with molecular weight between 200 and 600 g/mol remain liquid at ambient temperature, while those exceeding 600 g/mol transition to waxy or semi-solid states . This characteristic distinguishes Bromo-PEG7-azide from longer PEG linkers (e.g., PEG8 derivatives, MW >500 g/mol) and higher molecular weight PEGs that require warming or sonication before accurate dispensing [2]. Direct liquid handling enables precise volumetric measurement using standard micropipettes without the heating steps required for semi-solid PEG linkers, reducing variability in stoichiometric control during conjugation reactions .

Formulation Laboratory Handling PEG Physical Properties

Bromo-PEG7-azide Solubility Profile: Organic Solvent Compatibility for Synthetic Versatility

Bromo-PEG7-azide demonstrates broad solubility in common organic solvents including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The compound's calculated LogP of 0.9 indicates balanced hydrophilic-lipophilic character attributable to the seven-unit PEG chain, positioning it as more hydrophilic than shorter PEG linkers but still amenable to organic solvent conditions required for many synthetic transformations . This solubility profile supports both the nucleophilic substitution step (typically performed in polar aprotic solvents such as DMF or acetonitrile) and subsequent click chemistry reactions (compatible with aqueous-organic mixtures) without requiring solvent exchange between steps . The absence of a carboxylic acid terminus—present in analogs such as Br-PEG7-CH2COOH—eliminates pH-dependent solubility variability and compatibility constraints with base-sensitive substrates .

Solubility Organic Synthesis Solvent Compatibility

Bromo-PEG7-azide Storage Stability: Validated Shelf Life vs. In-Class PEG Linkers

Bromo-PEG7-azide demonstrates documented long-term stability when stored under recommended conditions of -20°C in dry, dark environments, with a validated shelf life of ≥12 months . Stock solutions prepared in DMSO or other compatible solvents maintain stability for 1 month at 0-4°C . This stability profile is supported by vendor Certificate of Analysis documentation, which typically includes HPLC purity verification (≥95-97%) and structural confirmation . Notably, the compound exhibits ambient temperature stability sufficient for routine shipping at room temperature without requiring cold chain logistics, distinguishing it from more labile bioconjugation reagents such as NHS-ester functionalized PEGs which are moisture-sensitive and require desiccated cold storage to prevent hydrolysis . The azide group is thermally stable under standard laboratory handling conditions, unlike certain diazirine or aryl azide photoaffinity probes that require strict light exclusion.

Storage Stability Shelf Life Quality Control

Bromo-PEG7-azide Procurement-Driven Application Scenarios: Where PEG7 Length and Heterobifunctionality Deliver Demonstrable Value


PROTAC Linker Optimization: PEG7 Spatial Separation for Ternary Complex Formation

In PROTAC development, linker length is a critical optimization parameter that directly affects ternary complex geometry and degradation efficiency [1]. Bromo-PEG7-azide provides a PEG7 spacer (∼25-27 Å) that occupies a distinct position in the linker length continuum between shorter PEG4/PEG6 variants and longer PEG8/PEG12 options [2]. This intermediate length is particularly relevant when structure-activity relationship (SAR) studies reveal that PEG4 linkers produce suboptimal E3 ligase-target proximity while PEG8 linkers introduce excessive conformational entropy or unfavorable cellular permeability. The bromide terminus enables conjugation to amine- or thiol-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands), while the azide terminus permits subsequent strain-promoted click conjugation to alkyne-modified target protein ligands without copper catalyst contamination [3].

Sequential Heterobifunctional Bioconjugation for ADC Payload-Linker Constructs

For antibody-drug conjugate (ADC) development, Bromo-PEG7-azide enables sequential construction of payload-linker intermediates with defined stoichiometry [1]. The bromide undergoes nucleophilic displacement with a thiol- or amine-containing cytotoxic payload under controlled conditions, after which the azide-functionalized intermediate is purified and subsequently conjugated to a DBCO- or BCN-modified antibody via copper-free SPAAC click chemistry [2]. This sequential approach avoids the competitive side reactions encountered when using homobifunctional linkers, which would crosslink payload molecules to each other or require monoprotection strategies that reduce overall yield. The PEG7 spacer confers aqueous solubility to the hydrophobic payload-linker intermediate, facilitating purification and characterization prior to final antibody conjugation [3].

Surface Functionalization and PEG Brush Polymer Synthesis

Bromo-PEG7-azide serves as a versatile building block for preparing azide-functionalized surfaces and PEG brushes via sequential nucleophilic substitution and click chemistry [1]. The bromide terminus can be used to graft the linker onto amine-functionalized substrates (e.g., plasma polymer films, silica nanoparticles, or polymeric supports), leaving the azide group available for subsequent click functionalization with alkyne-modified ligands, fluorophores, or biomolecules [2]. The PEG7 chain length provides sufficient spacing to minimize steric hindrance during surface click reactions while avoiding the entanglement and reduced grafting density issues associated with longer PEG chains [3]. This application is supported by established protocols for generating orthogonal click-functionalized multicomponent PEG brushes using sequential nucleophilic substitutions .

Peptide and Protein PEGylation for Enhanced Pharmacokinetics

Bromo-PEG7-azide is employed for site-specific PEGylation of peptides and proteins to enhance solubility, reduce immunogenicity, and extend circulatory half-life [1]. The bromide group reacts selectively with cysteine thiols or lysine amines under mild conditions (pH 7-8, aqueous buffer), attaching the PEG7-azide moiety to the biomolecule. The residual azide provides a click chemistry handle for subsequent conjugation of imaging probes, affinity tags, or additional therapeutic moieties without interfering with the protein's biological activity [2]. The PEG7 chain length (7 ethylene glycol units) is short enough to preserve the protein's hydrodynamic radius and activity while still providing sufficient steric shielding to reduce protease accessibility [3]. The liquid physical state of the reagent facilitates precise stoichiometric control during the PEGylation reaction, which is critical for achieving consistent drug-to-antibody ratio (DAR) in subsequent applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG7-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.